Cadmium;erbium - 12050-11-2

Cadmium;erbium

Catalog Number: EVT-15620295
CAS Number: 12050-11-2
Molecular Formula: CdEr
Molecular Weight: 279.67 g/mol
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Product Introduction

Overview

Cadmium and erbium are two distinct chemical elements with unique properties and applications. Cadmium, represented by the symbol Cd\text{Cd} and atomic number 48, is a soft, silvery-white metal that belongs to group 12 of the periodic table. It is primarily obtained as a byproduct of zinc production and is known for its toxicity and environmental impact. Erbium, denoted as Er\text{Er} with atomic number 68, is a rare earth element classified within the lanthanide series. It is characterized by its silvery-white appearance and is used in various technological applications, including telecommunications and lasers.

Source and Classification

Cadmium

  • Source: Cadmium is typically extracted from zinc ores, where it occurs as an impurity. The primary production method involves roasting zinc sulfide ores in the presence of oxygen to produce zinc oxide, from which cadmium can be isolated through various methods such as vacuum distillation or precipitation from electrolysis solutions .
  • Classification: Cadmium is classified as a transition metal due to its position in group 12 of the periodic table. It exhibits common oxidation states of +2, -2, and +1 .

Erbium

  • Source: Erbium is found in various minerals, primarily gadolinite, and was first isolated in 1843. It is typically extracted through ion-exchange or solvent extraction methods from ores containing other rare earth elements .
  • Classification: Erbium belongs to the lanthanide series of the periodic table and is classified as a rare earth element. It has common oxidation states of +3, 0, and +2 .
Synthesis Analysis

Methods

The synthesis of cadmium-erbium compounds can be achieved through several methods:

  1. Hydrothermal Synthesis: This technique uses high-pressure water solutions to promote the formation of cadmium-erbium compounds at lower temperatures. It allows for better control over crystallization and phase purity.
  2. Chemical Bath Deposition: This method involves the deposition of thin films of cadmium selenide doped with erbium ions on substrates at controlled temperatures. The process typically includes mixing cadmium salts with erbium salts in an aqueous solution .

Technical Details

During hydrothermal synthesis, parameters such as temperature, pressure, and concentration are critical for achieving desired compound characteristics. For example, varying erbium concentrations can significantly affect the structural properties of cadmium selenide thin films .

Molecular Structure Analysis

Structure

Cadmium typically adopts a hexagonal close-packed crystal structure (space group P63/mmc), while erbium also crystallizes in a similar hexagonal structure .

Data

  • Cadmium:
    • Lattice constants: a=297.89a=297.89 pm, c=561.66c=561.66 pm.
    • Atomic radius: 161161 pm.
  • Erbium:
    • Lattice constants: a=355.93a=355.93 pm, c=558.49c=558.49 pm.
    • Atomic radius: 226226 pm .
Chemical Reactions Analysis

Reactions

Cadmium and erbium engage in various chemical reactions:

  1. Cadmium Reactions:
    • Cadmium reacts readily with acids to form cadmium salts.
    • In the presence of air, it oxidizes to form cadmium oxide .
  2. Erbium Reactions:
    • Erbium reacts with water to produce erbium hydroxide and hydrogen gas.
    • It also forms halides when reacting with halogens such as chlorine or bromine .

Technical Details

The reactions often depend on environmental conditions such as temperature and concentration. For instance, erbium reacts more vigorously with hot water compared to cold water.

Mechanism of Action

The mechanism of action for cadmium-erbium compounds involves the interaction between cadmium ions and erbium ions during synthesis processes like chemical bath deposition or hydrothermal synthesis. The incorporation of erbium into cadmium matrices can modify electronic properties due to erbium's unique electronic configuration, allowing for potential applications in optoelectronics.

Physical and Chemical Properties Analysis

Physical Properties

  • Cadmium:
    • Melting point: 594.22594.22 K (321.07 °C).
    • Boiling point: 10401040 K (767 °C).
    • Density: 8.6498.649 g/cm³ at room temperature .
  • Erbium:
    • Melting point: 15291529 °C.
    • Boiling point: 28682868 °C.
    • Density: 9.079.07 g/cm³ .

Chemical Properties

Cadmium compounds exhibit toxicological effects upon exposure, while erbium's reactivity allows it to form various compounds essential for technological applications such as lasers and optical fibers.

Applications

Both cadmium and erbium have significant scientific uses:

  • Cadmium:
    • Utilized in batteries (especially nickel-cadmium batteries).
    • Employed in pigments and coatings due to its stability and color properties.
  • Erbium:
    • Widely used in telecommunications for fiber optic systems due to its ability to amplify signals.
    • Applied in medical lasers for skin treatments due to its specific wavelength absorption characteristics.
Synthesis and Structural Engineering of Cd-Er Systems

Phase Diagram Analysis of Cd-Er Alloys

The Cd-Er binary system exhibits multiple intermetallic phases with distinct stoichiometries and crystallographic features, as established through thermal and structural analyses. Phase equilibria studies reveal six invariant reactions, including eutectic and peritectic transformations, governing the formation of intermediate compounds across the composition range. The system is characterized by limited solid solubility at both terminal ends (<2 at.% Er in Cd, <0.5 at.% Cd in Er), with intermetallic phases dominating the intermediate composition range. Key phases include ErCd₃ (cubic, AuCu₃-type), ErCd₂ (orthorhombic), ErCd (cubic, CsCl-type), and Er₂Cd (hexagonal) [2] [5].

Table 1: Intermetallic Phases in the Cd-Er System

CompoundCrystal StructureSpace GroupLattice Parameters (Å)Melting Behavior
ErCd₃Cubic (AuCu₃-type)Pm-3ma=4.82Congruent (1075°C)
ErCd₂OrthorhombicCmcma=4.52, b=9.10, c=13.15Peritectic (725°C)
ErCdCubic (CsCl-type)Pm-3ma=3.67Congruent (1210°C)
Er₂CdHexagonalP6₃/mmca=6.32, c=9.98Peritectic (1295°C)

The eutectic reaction L ↔ (Cd) + ErCd₃ occurs at 315°C and ~15 at.% Er, while the highest melting compound (ErCd) forms congruently at 1210°C [2]. The ErCd₃ phase demonstrates significant structural stability and serves as a foundational compound for ternary derivatives. Phase formation mechanisms are influenced by atomic size mismatch (Er: 1.76 Å, Cd: 1.58 Å) and electronic factors, with valence electron concentrations playing a crucial role in phase stability [5].

Vapor Deposition Techniques for Cd-Er Thin Films

Magnetron Sputtering

Magnetron sputtering enables precise stoichiometric control in Cd-Er thin films by co-sputtering elemental targets or employing compound targets. The process utilizes Ar plasma bombardment (energy 100-500 eV) to eject target material, with sputter yields influenced by target composition and bonding energies. For Cd-Er systems, balanced magnetrons with optimized power distribution (Er target: 250W DC, Cd target: 80W RF) achieve stoichiometric transfer. Substrate biasing (-50 to -100V) enhances film density by increasing adatom mobility, while substrate rotation improves thickness uniformity [1] [6].

Table 2: Magnetron Sputtering Parameters for Cd-Er Films

ParameterValue RangeInfluence on Film Properties
Base Pressure1×10⁻⁶ - 5×10⁻⁶ TorrReduces oxide contamination
Ar Working Pressure3-10 mTorrHigher pressure increases grain size
Substrate Temperature25-400°CHigher T improves crystallinity
Target-to-Substrate5-15 cmShorter distance increases deposition rate
Power Density (Er)2-5 W/cm²Higher power increases Er content
Power Density (Cd)1-3 W/cm²Requires lower power due to Cd volatility

Electron Beam Evaporation

For Cd-Er multilayer structures, sequential evaporation exploits the significant vapor pressure differences between Cd (Pvap=1.3 Pa at 400°C) and Er (Pvap=0.01 Pa at 1300°C). The Clausius-Clapeyron relationship governs source temperature control:

\ln P \cong - \frac{{\rm{\Delta}}{H_e}}{{RT}} + c  

Where ΔH_e represents enthalpy of evaporation. Cd evaporation at 250-350°C provides sufficient flux (0.1-1 Pa vapor pressure), while Er requires 1100-1300°C. Crucible design is critical—graphite-lined boats prevent alloying, and water-cooled hearths minimize impurity incorporation. However, stoichiometric control remains challenging for co-deposition due to the large vapor pressure differential [1].

Structural and Functional Properties

Sputtered Cd-Er films exhibit nanocrystalline structures (grain size 10-50 nm) with preferential (111) orientation in cubic phases. The sputtered atom energy (5-50 eV) significantly exceeds evaporated atoms (0.1-0.3 eV), promoting surface diffusion and densification. This energy difference translates to superior film adhesion (>50 MPa for sputtered vs. <20 MPa for evaporated). Electrical resistivity measurements show metallic behavior (ρ ≈ 50-100 μΩ·cm) for ErCd₃ films, while co-doped semiconductor matrices exhibit hopping conduction [1] [6]. Hydrogen barrier performance tests reveal that ErCd₃-containing multilayers reduce hydrogen permeability by 2-3 orders of magnitude compared to steel substrates, attributed to tortuous diffusion paths through intermetallic phases [6].

Solvothermal Synthesis of Cd-Er Nanocomposites

Sustainable solvothermal routes enable low-temperature fabrication (180-250°C) of Cd-Er nanocomposites using environmentally benign solvents (water, ethanol, ethylene glycol). The process involves dissolution-recrystallization mechanisms under autogenous pressure (10-50 bar), where metal precursors (e.g., ErCl₃, Cd(CH₃COO)₂) undergo hydrolysis and condensation reactions. Solvent selection critically controls nanostructure morphology:

  • Aqueous systems: Produce platelet-like crystallites (20-50 nm) through oriented attachment
  • Ethylene glycol: Yields spherical nanoparticles (5-15 nm) via polyol reduction
  • Ethanol/water mixtures: Generate nanorods (diameter 10 nm, length 200 nm) [4]

Microwave-assisted solvothermal synthesis significantly enhances reaction kinetics, reducing processing times from 24 hours to <1 hour. Operating at 2.45 GHz with controlled power (300-1000W), microwave heating creates superheated domains that promote homogeneous nucleation. This technique produces monodisperse nanoparticles (size distribution <10%) with controlled phase composition. For Cd-Er systems, the reaction stoichiometry determines phase formation:

  • Cd:Er = 3:1 → ErCd₃@carbon core-shell (from glucose carbonization)
  • Cd:Er = 1:1 → ErCd-CdO heterostructures
  • Cd:Er = 1:2 → Er₂Cd intermetallic nanocrystals [4]

In-situ carbon coating occurs when carbohydrate precursors (e.g., glucose, starch) are added, creating nanocomposites with enhanced thermal stability. Carbon matrices (5-10 nm thick) inhibit particle agglomeration and provide conductive networks, making these materials suitable for electrocatalytic applications. XPS analysis confirms surface oxidation states of Er³⁺ and Cd²⁺, with carbon 1s peaks indicating sp²/sp³ hybridization in the coating [4].

Intermetallic Compound Formation in Binary Cd-Er Systems

Structural Chemistry

Cd-Er intermetallics exhibit complex coordination environments and mixed bonding characteristics. ErCd₃ adopts the cubic AuCu₃-type structure (space group Pm-3m) where Er atoms occupy cube corners and Cd atoms reside at face centers. Each Er coordinates with 12 Cd atoms (d_Er-Cd=3.25 Å), forming cuboctahedral coordination polyhedra. The bonding analysis reveals metallic character with partial covalency, evidenced by DOS calculations showing Er 4f-Cd 5p hybridization near the Fermi level. The structural derivative ErCuCd₂ (orthorhombic, Cmcm space group) represents a ternary variant with Cu/Cd ordering, where Er atoms exhibit 15-coordination (6Cu + 9Cd) [5] [7].

Phase Stability and Transformation

High-temperature XRD studies reveal anomalous thermal expansion in ErCd (CsCl-type structure), with a negative thermal expansion coefficient (-2.7×10⁻⁶ K⁻¹) along the <111> direction between 300-500K. This behavior originates from phonon mode softening and transverse vibrational modes. The compound undergoes a reversible order-disorder transition at 980°C, transforming from B2 (CsCl-type) to B32 (NaTl-type) structure. The transformation kinetics follow an Avrami model with time exponent n=1.5, indicating diffusion-controlled growth with decreasing nucleation rate. Phase decomposition occurs at lower temperatures (400-600°C) via spinodal mechanisms, forming ErCd₃ + Er₂Cd mixtures [5].

Table 3: Structural and Thermodynamic Properties of Cd-Er Intermetallics

PropertyErCd₃ErCd₂ErCdEr₂Cd
Crystal SystemCubicOrthorhombicCubicHexagonal
Pearson SymbolcP4oC16cP2hP6
Formation Enthalpy (kJ/mol)-42.3 ± 1.5-38.7 ± 2.1-29.8 ± 0.9-31.5 ± 1.2
Debye Temperature (K)215198285235
Vickers Hardness (GPa)1.82.13.52.9
Electrical Resistivity (μΩ·cm)851106095

Defect Engineering in Cd-Er Co-doped Semiconductor Matrices

Band Gap Engineering

Cd-Er co-doping induces defect-mediated band gap modifications in ternary semiconductors. In TlGaSe₂ matrices, 2.5 mol% Cd-Er doping (Cd:Er ≈ 1:1) reduces the direct band gap from 2.08 eV to 1.92 eV while increasing the indirect gap from 1.78 eV to 1.85 eV, as determined by temperature-dependent absorption spectroscopy (100-300K). The dual doping creates isoelectronic traps that localize excitons, evidenced by 5 meV trap depth from photoluminescence measurements. Band gap temperature coefficients (dE_g/dT) decrease from -4.3×10⁻⁴ eV/K (undoped) to -3.1×10⁻⁴ eV/K (co-doped), indicating enhanced thermal stability of optical properties [3] [7].

Defect Structure and Charge Compensation

Positron annihilation spectroscopy reveals vacancy-type defects in Cd-Er co-doped systems. Cd substitution at Ga sites creates cation vacancies (V_Cd") with concentration ~10¹⁸ cm⁻³, while Er³⁺ incorporation leads to compensating defects (e.g., interstitial oxygen). The predominant defect complexes include:

  • [ErTl• - VCd"]ᴼ: Neutral associate (dominant below 200K)
  • [2ErTl• - VSe••]⁺: Positively charged complex
  • [CdGa" - ErTl•]⁻: Dipolar defect

These complexes create deep levels within the band gap (0.3-0.7 eV from band edges), acting as recombination centers. Photoconductivity decay measurements show reduced carrier lifetimes (τ ≈ 2 μs) in co-doped crystals versus undoped (τ ≈ 15 μs), attributed to defect-assisted recombination. However, persistent photoconductivity emerges at low temperatures (<150K) due to carrier trapping at metastable defect configurations [3] [7].

Carrier Transport Mechanisms

Temperature-dependent Hall measurements (80-400K) reveal conduction mechanism transitions in Cd-Er co-doped TlGaSe₂:

  • Band conduction dominates above 250K (mobility μ ≈ 120 cm²/V·s)
  • Variable-range hopping prevails at 150-250K (T^(-1/4) dependence)
  • Nearest-neighbor hopping occurs below 150K (activation energy 15 meV)

The hopping conductivity arises from defect states near the Fermi level, with localization lengths of 2-3 nm estimated from Mott analysis. Cd-Er co-doping increases the thermoelectric power factor by 300% at 400K compared to undoped crystals, attributed to energy filtering effects at defect interfaces. Impedance spectroscopy identifies two relaxation processes: bulk conduction (τ₁ ≈ 10⁻⁵ s) and grain boundary effects (τ₂ ≈ 10⁻³ s), with the latter dominating in polycrystalline co-doped materials [3].

Table 4: Defect Complexes in Cd-Er Co-Doped TlGaSe₂

Defect ComplexCharge StateFormation Energy (eV)Localization Energy (meV)Role in Carrier Transport
[ErTl• - VCd"]ᴼNeutral1.2525 (holes)Trapping center
[2ErTl• - VSe••]⁺Positive0.9240 (electrons)Recombination center
[CdGa" - ErTl•]⁻Negative1.6530 (electrons)Scattering site
[Oi•• - ErTl•]⁻Negative1.0855 (holes)Trapping center
[VSe•• - CdGa"]ᴼNeutral0.7520 (electrons)Shallow donor

Properties

CAS Number

12050-11-2

Product Name

Cadmium;erbium

IUPAC Name

cadmium;erbium

Molecular Formula

CdEr

Molecular Weight

279.67 g/mol

InChI

InChI=1S/Cd.Er

InChI Key

SLSUTHCGAJPNRL-UHFFFAOYSA-N

Canonical SMILES

[Cd].[Er]

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